molecular formula C10H11F3OS B13559772 2-[4-(Trifluoromethylthio)phenyl]-2-propanol

2-[4-(Trifluoromethylthio)phenyl]-2-propanol

Cat. No.: B13559772
M. Wt: 236.26 g/mol
InChI Key: CSEJXMGRULDBJQ-UHFFFAOYSA-N
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Description

2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under controlled conditions. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The reaction conditions often include visible light irradiation to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure efficient and cost-effective production. The use of advanced purification techniques, such as chromatography, is also essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol is unique due to its specific combination of a trifluoromethyl group and a sulfanylphenyl moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H11F3OS

Molecular Weight

236.26 g/mol

IUPAC Name

2-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F3OS/c1-9(2,14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,14H,1-2H3

InChI Key

CSEJXMGRULDBJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)SC(F)(F)F)O

Origin of Product

United States

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